N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(methylthio)nicotinamide
Overview
Description
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(methylthio)nicotinamide, also known as FK866 or Apo866, is a potent inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis. This molecule has been the focus of scientific research due to its potential as an anticancer agent.
Mechanism of Action
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(methylthio)nicotinamide inhibits the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of NAD+. NAD+ is a critical cofactor involved in numerous cellular processes, including energy metabolism and DNA repair. By inhibiting NAMPT, this compound reduces NAD+ levels, leading to decreased ATP production and increased DNA damage, ultimately resulting in apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticancer effects in vitro and in vivo. In addition to inducing apoptosis, this compound has been shown to inhibit tumor growth and metastasis in animal models. This compound has also been shown to have anti-inflammatory effects, as it can inhibit the production of inflammatory cytokines. However, this compound has also been shown to have some toxic effects, particularly on the immune system.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(methylthio)nicotinamide is its potency as an anticancer agent. Additionally, its mechanism of action is well understood, making it a useful tool for studying the role of NAD+ in cellular processes. However, this compound has some limitations as a research tool. Its toxicity can make it difficult to use in vivo, and its effects on the immune system can complicate interpretation of results.
Future Directions
There are several future directions for research on N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(methylthio)nicotinamide. One area of interest is the development of more potent and selective NAMPT inhibitors. Additionally, there is interest in studying the effects of this compound on other cellular processes beyond NAD+ biosynthesis. Finally, there is potential for the development of this compound as a therapeutic agent for cancer and other diseases.
Scientific Research Applications
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(methylthio)nicotinamide has been extensively studied for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by depleting NAD+ levels, leading to decreased ATP production and increased DNA damage. Additionally, this compound has been shown to sensitize cancer cells to radiation and chemotherapy. This compound has also been studied for its potential as an anti-inflammatory agent, as it can inhibit the production of inflammatory cytokines.
properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-2-methylsulfanylpyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-27-19-15(4-2-9-21-19)18(24)22-14-7-6-13-8-10-23(16(13)12-14)20(25)17-5-3-11-26-17/h2-7,9,11-12H,8,10H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMNECNTZMLYIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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